![molecular formula C7H5F4NO B1326554 2-Fluoro-3-(trifluoromethoxy)aniline CAS No. 1159512-64-7](/img/structure/B1326554.png)
2-Fluoro-3-(trifluoromethoxy)aniline
Overview
Description
2-Fluoro-3-(trifluoromethoxy)aniline is a fluorinated aniline derivative that is of interest due to its potential applications in various chemical syntheses and material sciences. The presence of fluorine atoms and the trifluoromethoxy group in its structure can significantly alter the physical and chemical properties of the molecule, making it a valuable compound in the development of pharmaceuticals, agrochemicals, and advanced materials.
Synthesis Analysis
The synthesis of fluorinated aniline derivatives, such as 2-Fluoro-3-(trifluoromethoxy)aniline, can be achieved through various synthetic routes. One approach involves the copper/B2pin2-catalyzed difluoroacetylation of aniline via C-H activation followed by intramolecular amidation, which has been shown to be an efficient method for producing difluoroacetylated products regioselectively . This strategy has been utilized to synthesize complex molecules, such as EP3 receptor antagonists, with improved yields compared to traditional methods.
Molecular Structure Analysis
The molecular structure of 2-Fluoro-3-(trifluoromethoxy)aniline is characterized by the presence of a trifluoromethoxy group and a fluorine atom attached to the aniline ring. This structure is expected to influence the reactivity and stability of the molecule. The trifluoromethyl group, in particular, has been shown to undergo anionic activation, which can be used as a novel synthon for the synthesis of isoxazoles and 1,3,5-triazines .
Chemical Reactions Analysis
The chemical reactivity of 2-Fluoro-3-(trifluoromethoxy)aniline is influenced by the electron-withdrawing effects of the fluorine atoms and the trifluoromethoxy group. These substituents can activate the aniline ring towards nucleophilic substitution reactions. For instance, the anionically activated trifluoromethyl group has been employed in the synthesis of various heterocyclic compounds, demonstrating the synthetic versatility of fluorinated aniline derivatives .
Physical and Chemical Properties Analysis
Fluorinated anilines exhibit unique physical and chemical properties due to the strong electronegativity of fluorine. For example, the synthesis and characterization of fluoro-substituted polyanilines have shown that these materials have distinct solubility profiles in organic solvents and exhibit different thermal properties compared to non-fluorinated analogs . The presence of fluorine can also affect the spectroscopic characteristics of these compounds, as evidenced by UV-VIS, FT-IR, and NMR spectroscopy studies .
Scientific Research Applications
Chemical Synthesis and Medicinal Applications
- Monodentate Transient Directing Group in Chemical Synthesis : 2-Fluoro-3-(trifluoromethoxy)aniline was utilized as a monodentate transient directing group for Ru(II)-catalyzed intermolecular direct ortho-C(sp2)-H imidation of benzaldehydes. This process efficiently produces amidated products, which can be transformed into valuable quinazoline and fused isoindolinone scaffolds, useful in medicinal chemistry (Wu et al., 2021).
Material Science and Polymer Chemistry
- Synthesis of Novel Materials : Research indicates that 2-fluoro-3-(trifluoromethoxy)aniline derivatives play a crucial role in the synthesis and characterization of novel materials. For instance, Cu(II) and Pd(II) complexes derived from this compound have been synthesized and characterized, showing potential for various applications in material science, including antiproliferative potentials (Kasumov et al., 2016).
Advanced Pharmaceutical Research
- Targeted Drug Design : The compound has been used in docking and quantitative structure–activity relationship studies, especially in designing c-Met kinase inhibitors. This research is pivotal for the development of targeted drug therapies, where specific molecular features of 2-Fluoro-3-(trifluoromethoxy)aniline derivatives contribute significantly to inhibitory activity (Caballero et al., 2011).
Quantum Chemistry and Spectroscopy
- Vibrational Analysis and Molecular Studies : Studies involving vibrational analysis, such as Raman and infrared spectroscopy, have utilized derivatives of 2-Fluoro-3-(trifluoromethoxy)aniline. These studies are essential for understanding molecular interactions and properties in quantum chemistry (Revathi et al., 2017).
Environmental and Agricultural Research
- Herbicide Development : Research on the synthesis of novel herbicidal compounds has incorporated 2-Fluoro-3-(trifluoromethoxy)aniline derivatives. These studies contribute to the development of effective and potentially environmentally friendly herbicides (Wu et al., 2011).
Safety and Hazards
properties
IUPAC Name |
2-fluoro-3-(trifluoromethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4NO/c8-6-4(12)2-1-3-5(6)13-7(9,10)11/h1-3H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRVHFQASBQSGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649102 | |
Record name | 2-Fluoro-3-(trifluoromethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-(trifluoromethoxy)aniline | |
CAS RN |
1159512-64-7 | |
Record name | 2-Fluoro-3-(trifluoromethoxy)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159512-64-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-3-(trifluoromethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-3-(trifluoromethoxy)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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